molecular formula C7H6N4O2S B1174599 mxiM protein CAS No. 149059-09-6

mxiM protein

Cat. No.: B1174599
CAS No.: 149059-09-6
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Description

The mxiM protein is a lipoprotein critical for the virulence of Shigella flexneri, a pathogen responsible for bacillary dysentery. It functions as a pilotin within the Type III Secretion System (T3SS), a molecular syringe that delivers effector proteins (e.g., Ipa invasins) into host cells to facilitate bacterial invasion . MxiM anchors the secretin MxiD (a large outer membrane channel) by binding to its C-terminal region, ensuring proper assembly of the T3SS needle complex . Structural studies reveal that MxiM adopts a "cracked β-barrel" fold, forming a cleft to accommodate an α-helix from MxiD (PDB: 2JW1) . Its N-terminal lipid moiety embeds into the outer membrane, stabilizing MxiD during secretion machinery assembly .

MxiM is post-translationally modified with palmitate, a hallmark of lipoproteins, as confirmed by radiolabeling experiments . This modification is essential for its membrane localization and interaction with MxiD .

Properties

CAS No.

149059-09-6

Molecular Formula

C7H6N4O2S

Synonyms

mxiM protein

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Proteins

Structural Homologs

MxiM vs. Pilotin PilW (Neisseria meningitidis T4SS)
Feature MxiM (T3SS) PilW (T4SS)
Structure Cracked β-barrel (PDB: 2JW1) Tetratricopeptide repeat (TPR) motifs arranged as a super-helix (PDB: 2VQ2)
Binding Partner MxiD (secretin) PilQ (secretin)
Sequence Identity N/A 26% identity with P. aeruginosa PilF
Functional Role Anchors MxiD to the outer membrane Stabilizes PilQ for DNA uptake

Key Insight : Despite shared roles in secretin stabilization, MxiM and PilW employ entirely different structural strategies. MxiM’s β-barrel directly binds secretin helices, while PilW uses TPR motifs for helical interactions .

MxiM vs. GrlR (Enteropathogenic E. coli)
Feature MxiM GrlR
Structure Cracked β-barrel Rossmann-like fold with an EDED motif
Z-Score (DALI) 4.90 (vs. MxiM) N/A
Sequence Identity 16% with GrlR 16% with MxiM
Functional Role Secretin pilotin Regulates T3SS gene expression

Functional Homologs

MxiM vs. YscJ (Yersinia spp. T3SS)
Feature MxiM YscJ
Localization Outer membrane lipoprotein Inner membrane lipoprotein
Interaction Binds MxiD (secretin) Interacts with YscC (secretin)
Genetic Context Part of mxi-spa operon Part of ysc operon

Key Insight : Both proteins stabilize secretins but operate in distinct membrane compartments. YscJ’s inner membrane localization contrasts with MxiM’s outer membrane role .

MxiM vs. FlgA (Flagellar P-ring Assembly)
Feature MxiM FlgA
System T3SS Flagellar P-ring assembly
Structure Cracked β-barrel β-clip fold for peptidoglycan binding
Functional Role Secretin pilotin Assembles FlgI into the P-ring

Key Insight : FlgA and MxiM both mediate structural assembly but target different systems (flagella vs. T3SS) and use unrelated structural motifs .

Lipid-Binding Properties

MxiM binds lipids such as lysophosphatidic acid (LPA) during co-crystallization, a feature shared with other lipoproteins like Vibrio cholerae ToxR-regulated proteins . However, lipid specificity varies:

  • MxiM : Prefers anionic lipids (e.g., LPA) for structural stabilization .
  • PilW (N. meningitidis): No reported lipid-binding activity .

Research Findings and Implications

  • Structural Plasticity : MxiM’s β-barrel undergoes conformational changes to accommodate MxiD, a feature absent in rigid TPR-based pilotins like PilW .
  • Conservation : MxiM homologs in Salmonella (InvH) and Pseudomonas (PscG) share <25% sequence identity but analogous secretin-stabilizing roles .
  • Therapeutic Target : Disrupting MxiM-MxiD interactions (e.g., via small molecules) could inhibit T3SS assembly, offering a strategy against Shigella infections .

Data Tables

Table 1: Structural Comparison of Pilotins

Protein System PDB Code Fold Type Partner Protein
MxiM T3SS 2JW1 Cracked β-barrel MxiD
PilW T4SS 2VQ2 TPR super-helix PilQ
GrlR T3SS N/A Rossmann-like None

Table 2: Functional Conservation Across Species

Organism MxiM Homolog Secretin Partner Sequence Identity
Shigella flexneri MxiM MxiD 100%
Salmonella Typhimurium InvH InvG 22%
Pseudomonas aeruginosa PscG PscC 19%

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